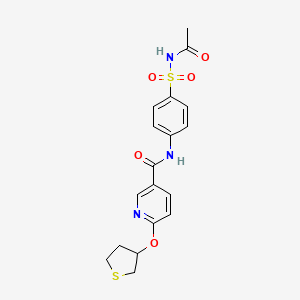
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as AT-1015, is a novel chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
作用机制
AT-1015 works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, AT-1015 has been shown to modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, AT-1015 has been shown to activate certain signaling pathways involved in neuroprotection and cognitive function, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
AT-1015 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, reduction of inflammation, and improvement of cognitive function. Additionally, AT-1015 has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of AT-1015 is its low toxicity and high bioavailability, making it suitable for use in animal studies and potentially in human clinical trials. Additionally, AT-1015 has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of AT-1015 is its relatively complex synthesis method, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on AT-1015, including further studies on its efficacy and safety in animal models and human clinical trials, optimization of its synthesis method to improve accessibility, and exploration of its potential applications in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of AT-1015 and to identify potential biomarkers for patient selection and monitoring.
合成方法
AT-1015 can be synthesized through a multi-step process involving the reaction of 4-aminophenylsulfonamide with 6-bromo-3-pyridinecarboxylic acid, followed by the addition of tetrahydrothiophene-3-ol and acetic anhydride. The resulting product is purified through column chromatography to obtain AT-1015 in high yield and purity.
科学研究应用
AT-1015 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that AT-1015 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, AT-1015 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, AT-1015 has been shown to protect against neurodegeneration and improve cognitive function, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-5-3-14(4-6-16)20-18(23)13-2-7-17(19-10-13)26-15-8-9-27-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUJIPYUZLJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)
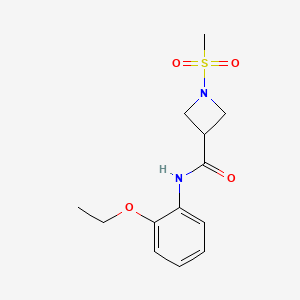


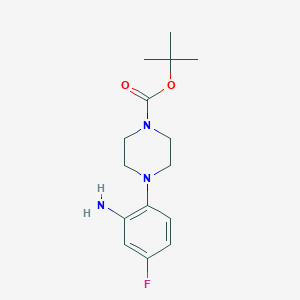
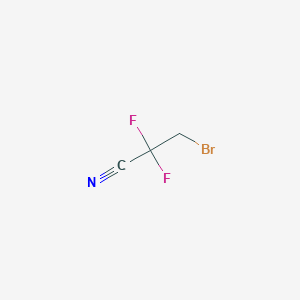



![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)
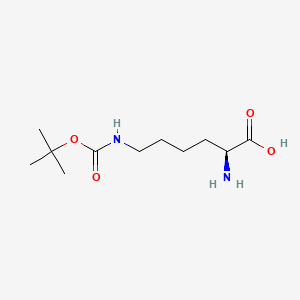

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)